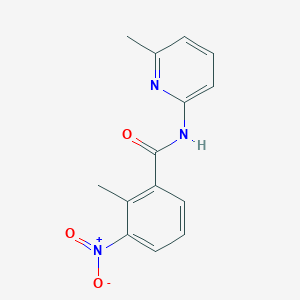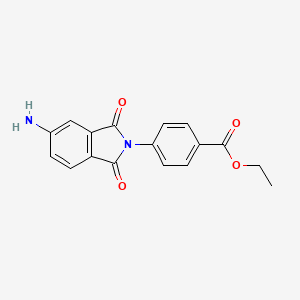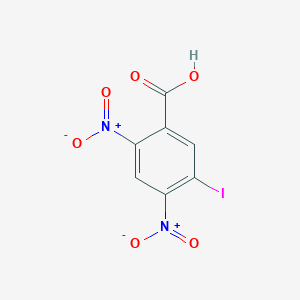
2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide: is a chemical compound with the following structure:
Structure: C16H14N4O2
This compound features a benzene ring substituted with a nitro group (-NO₂), a pyridine ring, and an amide functional group
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route is as follows:
Nitration: Nitration of 2-methylbenzamide yields 2-methyl-3-nitrobenzamide.
Pyridine Ring Substitution: The reaction of 2-methyl-3-nitrobenzamide with 6-methylpyridine leads to the desired compound.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis can be scaled up for production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents: Reducing agents (e.g., SnCl₂, Fe/HCl), nucleophiles (e.g., NaOH, NH₃).
Major Products: Reduction yields 2-methyl-N-(6-methylpyridin-2-yl)-3-aminobenzamide.
Scientific Research Applications
Chemistry: Used as a building block in supramolecular coordination networks.
Biology: Investigated for potential biological activity.
Medicine: Possible applications in drug design.
Industry: May find use in materials science.
Mechanism of Action
The exact mechanism remains to be fully elucidated. its interactions with biological targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Uniqueness: The combination of the nitrobenzamide, pyridine, and amide moieties sets it apart.
Similar Compounds: Other substituted benzamides and pyridine derivatives.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-9-5-3-8-13(15-9)16-14(18)11-6-4-7-12(10(11)2)17(19)20/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
UITVRLZDTGOFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoxaline](/img/structure/B11095335.png)

![5-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-7-nitroquinolin-8-ol](/img/structure/B11095348.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)
![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)

![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)
![1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B11095399.png)
